molecular formula C19H17N3O4S B3574453 methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

Cat. No.: B3574453
M. Wt: 383.4 g/mol
InChI Key: IFRFZVQHYYMIDZ-UHFFFAOYSA-N
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Description

“Methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate” is a chemical compound. It belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This affords a 1,3,4-oxadiazole derivative. Acylation of the amino group of the oxadiazoles with some acid chlorides such as methyl 4-(chlorocarbonyl) benzoate, 3-nitrobenzoyl chloride, 4-methoxy-benzoyl chloride, 4-isobutylbenzoyl chloride, and chloroacetyl chloride yields the acylated compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a 1,3,4-oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The molecular formula is C18H17N5O3S, and the molecular weight is 383.432 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3, followed by acylation of the amino group of the resulting oxadiazoles with various acid chlorides .

Future Directions

The future directions for “methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate” could involve further exploration of its biological activity. Given the broad spectrum of biological activity reported for oxadiazoles derivatives , this compound could be a potential candidate for drug development in various therapeutic areas.

Properties

IUPAC Name

methyl 2-[[2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-12-7-9-13(10-8-12)17-21-22-19(26-17)27-11-16(23)20-15-6-4-3-5-14(15)18(24)25-2/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRFZVQHYYMIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate
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methyl 2-[({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)amino]benzoate

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